(E)-4-(2,4-dimethylphenoxy)-N-ethylbut-2-en-1-amine;hydrochloride
Overview
Description
(E)-4-(2,4-dimethylphenoxy)-N-ethylbut-2-en-1-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxyamines. This compound is characterized by the presence of a phenoxy group attached to an amine group through a butenyl chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2,4-dimethylphenoxy)-N-ethylbut-2-en-1-amine;hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,4-dimethylphenol, is reacted with an appropriate halogenated butenylamine under basic conditions to form the phenoxy intermediate.
Amine Alkylation: The phenoxy intermediate is then subjected to alkylation with ethylamine in the presence of a suitable catalyst to form the desired amine.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2,4-dimethylphenoxy)-N-ethylbut-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, forming saturated derivatives.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted phenoxyamines.
Scientific Research Applications
(E)-4-(2,4-dimethylphenoxy)-N-ethylbut-2-en-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-4-(2,4-dimethylphenoxy)-N-ethylbut-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(2,4-dimethylphenoxy)-N-methylbut-2-en-1-amine
- (E)-4-(2,4-dimethylphenoxy)-N-propylbut-2-en-1-amine
- (E)-4-(2,4-dimethylphenoxy)-N-isopropylbut-2-en-1-amine
Uniqueness
(E)-4-(2,4-dimethylphenoxy)-N-ethylbut-2-en-1-amine;hydrochloride is unique due to its specific structural features, such as the ethyl group attached to the amine and the presence of the phenoxy group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-4-(2,4-dimethylphenoxy)-N-ethylbut-2-en-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-4-15-9-5-6-10-16-14-8-7-12(2)11-13(14)3;/h5-8,11,15H,4,9-10H2,1-3H3;1H/b6-5+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESOSYDXDWWNKB-IPZCTEOASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC=CCOC1=C(C=C(C=C1)C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC/C=C/COC1=C(C=C(C=C1)C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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